

# Aliskiren vs. Enalapril: A Head-to-Head Comparison on Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers and professionals in drug development, understanding the nuanced differences between antihypertensive agents in their effects on end-organ damage is critical. This guide provides an objective, data-driven comparison of Aliskiren, a direct renin inhibitor, and Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, on their efficacy in regressing cardiac hypertrophy.

### **Executive Summary**

Both Aliskiren and Enalapril target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the pathophysiology of cardiac hypertrophy. While they share the common goal of reducing angiotensin II (Ang II) levels, their distinct mechanisms of action may lead to different downstream effects. Clinical and preclinical data suggest that both agents are effective in reducing left ventricular mass. The landmark ATMOSPHERE trial provided a direct head-to-head comparison in a heart failure population, finding no superiority of Aliskiren over Enalapril. Preclinical studies offer further insights into their cellular and molecular mechanisms.

## **Data Presentation: Quantitative Comparison**

The following tables summarize key quantitative data from clinical and preclinical studies, comparing the effects of Aliskiren and Enalapril on markers of cardiac hypertrophy.

Table 1: Clinical Trial Data on Left Ventricular Mass Index (LVMI) Reduction



Study/Tri al	Drug/Dos age	Patient Populatio n	Duration	Baseline LVMI (g/m²)	Change in LVMI (g/m²)	Key Finding
ALLAY[1] [2][3]	Aliskiren 300 mg/day	460 overweight hypertensiv e patients with LVH	36 weeks	~90	-4.9	Aliskiren was non- inferior to losartan in reducing LVMI.
Losartan 100 mg/day	~90	-4.8				
Aliskiren 150 mg + Losartan 50 mg/day	~90	-5.8	Combinatio n therapy was not superior to losartan alone.			
ATMOSPH ERE[4][5] [6][7]	Enalapril 5- 10 mg twice daily	7,016 patients with heart failure and reduced ejection fraction	Median 36.6 months	Not specified as primary outcome	Not specified as primary outcome	Aliskiren was not superior to enalapril in reducing the primary outcome of cardiovasc ular death or heart failure hospitalizat ion.
Aliskiren 300 mg once daily	Non- inferiority of Aliskiren to Enalapril					



was not met.

Table 2: Preclinical Data in Spontaneously Hypertensive Rats (SHR)

Study	Drug/Dosag e	Animal Model	Duration	Parameter	Result
Püntener et al. (Implied) [8]	Enalapril 10 mg/kg/day	Spontaneousl y Hypertensive Rats	28 days	Cardiac Histopatholog y	No significant effect on existing pathomorphol ogy of the heart muscle.
Aliskiren 100 mg/kg/day	Spontaneousl y Hypertensive Rats	28 days	Cardiac Histopatholog y	Minor effects on hypertension target organs compared to enalapril.	
Gomez et al. (Implied)[9] [10]	Enalapril 20 mg/kg/day	Spontaneousl y Hypertensive Rats	5 weeks	Cardiac Hypertrophy	Completely regressed cardiac hypertrophy.

# **Experimental Protocols**

ALLAY Trial Methodology[1][2][3] The Aliskiren in Left Ventricular Hypertrophy (ALLAY) study was a randomized, double-blind, active-controlled trial. 460 overweight patients with hypertension and left ventricular hypertrophy (LVH) were randomized to receive Aliskiren (300 mg/day), losartan (100 mg/day), or a combination of Aliskiren (150 mg/day) and losartan (50 mg/day) for 36 weeks. The primary endpoint was the change in left ventricular mass index (LVMI), assessed by cardiac magnetic resonance imaging (cMRI).

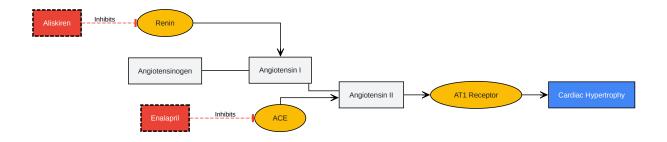


ATMOSPHERE Trial Methodology[4][5][6][7] The Aliskiren Trial to Minimize Outcomes in Patients with Heart Failure (ATMOSPHERE) was a multicenter, randomized, double-blind trial that enrolled 7,016 patients with heart failure and a reduced ejection fraction. Patients were assigned to one of three groups: Enalapril (5 or 10 mg twice daily), Aliskiren (300 mg once daily), or a combination of both. The primary outcome was a composite of death from cardiovascular causes or hospitalization for heart failure.

Spontaneously Hypertensive Rat (SHR) Model[8][9][10] Male SHRs are a commonly used animal model for hypertension and cardiac hypertrophy. In a representative study, SHRs received Enalapril (20 mg/kg per day) in their drinking water for 5 weeks. Cardiac hypertrophy was assessed by measuring heart weight to body weight ratio and through histological analysis of cardiac tissue.

# **Signaling Pathways and Experimental Workflow**

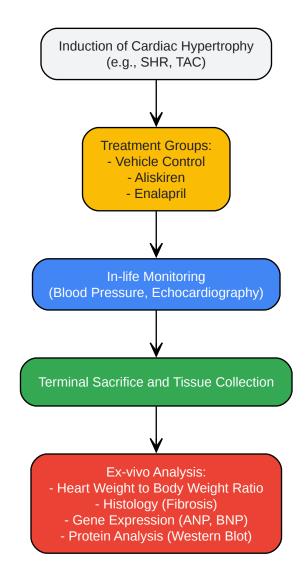
The following diagrams illustrate the signaling pathways involved in the therapeutic effects of Aliskiren and Enalapril on cardiac hypertrophy, as well as a typical experimental workflow for preclinical assessment.



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Caption: Mechanism of RAAS inhibition by Aliskiren and Enalapril.





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Caption: Preclinical experimental workflow for evaluating anti-hypertrophic agents.

# **Mechanistic Insights**

Aliskiren: As a direct renin inhibitor, Aliskiren blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade.[11] This leads to a reduction in both angiotensin I and angiotensin II levels. Some studies suggest that Aliskiren's cardioprotective effects may be independent of blood pressure reduction, potentially through modulation of autophagy and apoptosis pathways.[11][12] Specifically, Aliskiren has been shown to ameliorate pressure overload-induced cardiac hypertrophy and fibrosis by suppressing Ang II-PKCβI-ERK1/2-regulated autophagy.[11][13]



Enalapril: Enalapril is a prodrug that is converted to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme (ACE).[14] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[14] By inhibiting ACE, Enalapril decreases angiotensin II levels and also increases levels of bradykinin, a vasodilator.[14] The regression of cardiac hypertrophy with Enalapril is associated with the normalization of intracellular pH regulatory mechanisms, potentially via a PKC-related pathway.[9][10]

#### Conclusion

Both Aliskiren and Enalapril have demonstrated efficacy in mitigating cardiac hypertrophy by targeting the RAAS. Head-to-head clinical data from the ATMOSPHERE trial in a heart failure population did not show a superiority of Aliskiren over Enalapril.[4][5][6][7] Preclinical studies provide evidence for distinct underlying cellular mechanisms that may warrant further investigation. For drug development professionals, the choice between these agents may depend on the specific patient population, safety profiles, and the desired mechanistic pathway to target. The existing evidence suggests that while both are effective, there is no conclusive data to support the superiority of one over the other in the specific context of cardiac hypertrophy regression.

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- To cite this document: BenchChem. [Aliskiren vs. Enalapril: A Head-to-Head Comparison on Cardiac Hypertrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026259#head-to-head-comparison-of-aliskiren-and-enalapril-on-cardiac-hypertrophy]

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